molecular formula C9H4Cl2O2 B11889705 6,7-Dichlorochromone CAS No. 288399-53-1

6,7-Dichlorochromone

Cat. No.: B11889705
CAS No.: 288399-53-1
M. Wt: 215.03 g/mol
InChI Key: UZTLURXESPNHDF-UHFFFAOYSA-N
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Description

6,7-Dichlorochromone is a chemical compound with the molecular formula C9H4Cl2O2 It is a derivative of chromone, a naturally occurring compound found in various plants Chromones are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dichlorochromone can be synthesized through several methods. One common method involves the chlorination of chromone using chlorine gas or other chlorinating agents. The reaction typically occurs in the presence of a catalyst, such as iron(III) chloride, and under controlled temperature conditions to ensure selective chlorination at the 6 and 7 positions.

Another method involves the cyclization of 2,4-dichlorophenylacetic acid with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction leads to the formation of the chromone ring with chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichlorochromone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used. These reactions often require specific solvents and temperature control.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides. These reactions may require the presence of a catalyst and specific reaction conditions to achieve high selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized chromone derivatives with different biological and chemical properties.

Scientific Research Applications

6,7-Dichlorochromone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research on this compound and its derivatives focuses on developing new drugs for treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as dyes, pigments, and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,7-Dichlorochromone involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms enhances its reactivity, allowing it to interact with various enzymes and receptors. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its derivatives may interact with DNA or proteins, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

6,7-Dichlorochromone can be compared with other similar compounds, such as:

    6,8-Dichlorochromone: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.

    6,7-Dichloroquinoline: A quinoline derivative with similar chlorine substitution, used in different chemical and biological applications.

    6,8-Dichlorocoumarin: A coumarin derivative with chlorine atoms at the 6 and 8 positions, known for its unique photophysical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

288399-53-1

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

6,7-dichlorochromen-4-one

InChI

InChI=1S/C9H4Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H

InChI Key

UZTLURXESPNHDF-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=C(C=C2C1=O)Cl)Cl

Origin of Product

United States

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